Cas no 13605-95-3 (Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)-)
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)-
- 2-benzyl-3,4-dihydro-1H-isoquinoline
- 2-Benzyl-1,2,3,4-tetrahydro-isoquinoline
- DTXSID60274780
- STK119107
- BDBM50017029
- AKOS005400725
- G81693
- EN300-7314996
- Z54752168
- CHEMBL21272
- CS-0259386
- 13605-95-3
- SCHEMBL10978742
- 2-benzyl-1,2,3,4-tetrahydroisoquinoline
- N-benzyl-1,2,3,4-tetrahydroisoquinoline
- Oprea1_499214
-
- Inchi: 1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2
- InChI Key: PYVNEEKPCDOMIN-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CC2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 223.13621
- Monoisotopic Mass: 223.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7314996-0.05g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 0.05g |
$113.0 | 2023-05-29 | |
| Enamine | EN300-7314996-0.1g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 0.1g |
$169.0 | 2023-05-29 | |
| Enamine | EN300-7314996-0.25g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 0.25g |
$240.0 | 2023-05-29 | |
| Enamine | EN300-7314996-0.5g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 0.5g |
$379.0 | 2023-05-29 | |
| Enamine | EN300-7314996-1.0g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 1g |
$486.0 | 2023-05-29 | |
| Enamine | EN300-7314996-2.5g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 2.5g |
$953.0 | 2023-05-29 | |
| Enamine | EN300-7314996-5.0g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 5g |
$1408.0 | 2023-05-29 | |
| Enamine | EN300-7314996-10.0g |
2-benzyl-1,2,3,4-tetrahydroisoquinoline |
13605-95-3 | 95% | 10g |
$2089.0 | 2023-05-29 | |
| 1PlusChem | 1P0080PZ-50mg |
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- |
13605-95-3 | 95% | 50mg |
$196.00 | 2023-12-22 | |
| 1PlusChem | 1P0080PZ-100mg |
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- |
13605-95-3 | 95% | 100mg |
$263.00 | 2023-12-22 |
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)-
Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- (CAS No. 13605-95-3): A Comprehensive Overview
The compound Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- (CAS No. 13605-95-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Known for its unique structural framework, this compound belongs to the tetrahydroisoquinoline family, which is widely studied for its potential applications in drug development and material science. Its molecular formula, C16H17N, and distinct benzyl-substituted configuration make it a valuable intermediate in synthetic chemistry.
In recent years, the demand for isoquinoline derivatives has surged due to their role in designing bioactive molecules. Researchers are particularly interested in how 1,2,3,4-tetrahydroisoquinoline scaffolds can be modified to enhance pharmacological properties. For instance, this compound's phenylmethyl group offers opportunities for further functionalization, making it a versatile building block in medicinal chemistry. Questions like "What are the applications of isoquinoline derivatives in drug discovery?" or "How to synthesize tetrahydroisoquinoline compounds?" are frequently searched, reflecting growing curiosity in this niche.
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- typically involves multi-step organic reactions, including Pictet-Spengler cyclization or reductive amination. These methods are often optimized for yield and purity, as highlighted in recent publications. Additionally, its stability under various conditions makes it suitable for industrial-scale production. Searches such as "CAS 13605-95-3 synthesis protocol" or "tetrahydroisoquinoline stability" indicate a practical focus among chemists and manufacturers.
Beyond pharmaceuticals, this compound has potential in agrochemicals and materials science. Its aromatic and heterocyclic nature contributes to UV absorption and electron-delocalization properties, which are valuable in developing advanced materials. Queries like "isoquinoline derivatives in material science" or "benzyl-substituted heterocycles applications" underscore its interdisciplinary relevance. However, handling requires adherence to standard safety protocols, given its organic solvent solubility and moderate reactivity.
In conclusion, Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)- (CAS No. 13605-95-3) represents a critical intermediate with broad utility. Its structural flexibility and functional group compatibility align with modern trends in green chemistry and sustainable synthesis. As research progresses, this compound is poised to play a pivotal role in addressing challenges in drug design and functional materials, answering pressing questions in the scientific community.
13605-95-3 (Isoquinoline, 1,2,3,4-tetrahydro-2-(phenylmethyl)-) Related Products
- 42923-76-2(6-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 129961-74-6(8-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)